Octadecane, 1-(1,1-dimethylethoxy)-
Description
Octadecane, 1-(1,1-dimethylethoxy)- (CAS: Not explicitly provided in evidence) is a branched alkoxy-substituted hydrocarbon with an 18-carbon backbone (octadecane) and a tert-butoxy group (-O-C(CH₃)₃) at the terminal carbon. This structural configuration confers unique physicochemical properties, including high hydrophobicity due to the long alkyl chain and moderate polarity from the ether oxygen. The tert-butoxy group is sterically bulky, which may influence reactivity and solubility.
Properties
CAS No. |
61548-84-3 |
|---|---|
Molecular Formula |
C22H46O |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]octadecane |
InChI |
InChI=1S/C22H46O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-22(2,3)4/h5-21H2,1-4H3 |
InChI Key |
DVFRYFLSZCALRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecane, 1-(1,1-dimethylethoxy)- typically involves the reaction of octadecane with 1,1-dimethylethoxy reagents under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran, and the product is purified through standard extraction and distillation techniques .
Industrial Production Methods
Industrial production of Octadecane, 1-(1,1-dimethylethoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Octadecane, 1-(1,1-dimethylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it back to octadecane or other derivatives.
Substitution: The 1,1-dimethylethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes .
Scientific Research Applications
Octadecane, 1-(1,1-dimethylethoxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in high-temperature reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Octadecane, 1-(1,1-dimethylethoxy)- exerts its effects involves interactions with molecular targets and pathways. The 1,1-dimethylethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. These interactions are crucial for its applications in synthesis and other fields .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
- Octadecane, 1-(1,1-dimethylethoxy)- : Features a tert-butoxy ether group at C1.
- 1-Octadecene (CAS: 112-88-9): A terminal alkene with a double bond at C1, enhancing reactivity in polymerization or addition reactions .
- Octadecane, 1-iodo- (CAS: Not provided): Contains a reactive iodine atom at C1, enabling nucleophilic substitution .
- Hexadecanoic acid, ethyl ester (CAS: 628-97-7): An ester with a polar carbonyl group, increasing water solubility compared to ethers .
- 2-Methoxy-4-vinylphenol (CAS: 7786-61-0): A phenolic ether with aromaticity and a vinyl group, offering distinct electronic properties .
Physical Properties
Notes:
- The tert-butoxy group in Octadecane, 1-(1,1-dimethylethoxy)- increases molecular weight and boiling point compared to 1-Octadecene but retains low water solubility typical of long-chain hydrocarbons.
- The iodine substituent in 1-iodooctadecane introduces higher reactivity but similar hydrophobicity .
Chemical Reactivity
- Octadecane, 1-(1,1-dimethylethoxy)- : Stable under basic conditions but susceptible to acid-catalyzed cleavage of the ether bond. Less reactive than esters or iodides due to steric hindrance from the tert-butyl group.
- 1-Octadecene : Undergoes polymerization (e.g., via Ziegler-Natta catalysts) and addition reactions (e.g., hydrohalogenation) .
- Octadecane, 1-iodo- : Participates in SN2 substitutions or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Hexadecanoic acid, ethyl ester: Hydrolyzes to fatty acids under acidic/basic conditions .
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